molecular formula C12H3Cl7 B1596655 2,2',3,3',4,5,5'-Heptachlorobiphenyl CAS No. 52663-74-8

2,2',3,3',4,5,5'-Heptachlorobiphenyl

Cat. No.: B1596655
CAS No.: 52663-74-8
M. Wt: 395.3 g/mol
InChI Key: HOPMUCXYRNOABF-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential for bioaccumulation in living organisms .

Mechanism of Action

Target of Action

2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a type of polychlorinated biphenyl (PCB) that primarily targets microsomal and cytosolic enzymes . These enzymes play a crucial role in various biochemical reactions within the cell.

Mode of Action

PCB 180 interacts with its targets by inducing changes in their activity. Specifically, it influences the activity of microsomal and cytosolic enzymes . This interaction results in changes in the cell’s biochemical processes, leading to various downstream effects.

Biochemical Pathways

PCB 180 affects several biochemical pathways. It is metabolized via dechlorination, hydroxylation, and ring-opening pathways . These pathways lead to the formation of metabolic products, including low-chlorinated PCBs and chlorobenzoic acid .

Pharmacokinetics

The pharmacokinetics of PCB 180 involve its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, PCB 180 is distributed throughout the body, with concentrations in the liver, spleen, CNS, and blood being 100-500 times higher than in adipose tissue . The compound is excreted daily with the feces and urine, with heptachlorobiphenylol identified as a metabolite . The biotransformation rate of PCB 180 is estimated to be about 5% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCB 180. For instance, the compound’s hydrophobicity and obstinacy make it difficult for microorganisms to directly utilize it . The addition of a co-metabolic carbon source, such as methanol, can significantly stimulate the degradation performance of microbial consortiums for pcb 180 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, was historically conducted by direct chlorination of biphenyl in the presence of a catalyst. due to environmental and health concerns, the production of PCBs has been banned or severely restricted in many countries .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,3’,4,5,5’-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used as a reference standard in environmental testing and research. The compound is also studied for its effects on biological systems, including its potential to disrupt endocrine functions and its role in bioaccumulation in the food chain .

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl

Comparison: 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which affects its chemical properties, environmental persistence, and biological activity. Compared to hexachlorobiphenyls, it has higher chlorine content, leading to greater hydrophobicity and bioaccumulation potential .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPMUCXYRNOABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074167
Record name 2,2',3,3',4,5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-74-8
Record name 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5,5'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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